An In-depth Technical Guide to Tris(2,4-di-tert-butylphenyl) phosphite: Chemical Properties and Structure
An In-depth Technical Guide to Tris(2,4-di-tert-butylphenyl) phosphite: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structure of tris(2,4-di-tert-butylphenyl) phosphite (B83602), a widely used secondary antioxidant in various industrial applications, including polymers and food contact materials.[1][2]
Chemical Identity and Structure
Tris(2,4-di-tert-butylphenyl) phosphite is an organophosphorus compound with a sterically hindered phenolic structure.[2] This structural arrangement confers its notable antioxidant properties.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | tris(2,4-di-tert-butylphenyl) phosphite[3] |
| CAS Number | 31570-04-4[3][4] |
| Molecular Formula | C42H63O3P[3][5] |
| SMILES | CC(C)(C)C1=CC(=C(C=C1)OP(OC2=C(C=C(C=C2)C(C)(C)C)C(C)(C)C)OC3=C(C=C(C=C3)C(C)(C)C)C(C)(C)C)C(C)(C)C[3][5] |
| InChI | InChI=1S/C42H63O3P/c1-37(2,3)28-19-22-34(31(25-28)40(10,11)12)43-46(44-35-23-20-29(38(4,5)6)26-32(35)41(13,14)15)45-36-24-21-30(39(7,8)9)27-33(36)42(16,17)18/h19-27H,1-18H3[3][5] |
| InChIKey | JKIJEFPNVSHHEI-UHFFFAOYSA-N[3][5] |
Physicochemical Properties
The physical and chemical properties of tris(2,4-di-tert-butylphenyl) phosphite are summarized in the table below. Its high molecular weight and hydrophobicity contribute to its low volatility and high resistance to hydrolysis.[1][6]
Table 2: Physicochemical Data
| Property | Value |
| Molecular Weight | 646.9 g/mol [3] |
| Appearance | White solid / powder[2] |
| Melting Point | 181-186 °C[2][7] |
| Boiling Point | Decomposes above 350 °C[7] |
| Solubility in water | <0.005 mg/L at 20 °C[7] |
| Solubility in organic solvents | n-hexane: 14 g/100g , Toluene (B28343): 40 g/100g , Chloroform: 58 g/100g , Ethyl acetate: 5 g/100g , Methanol: <0.5 g/100g [2] |
| Log Kow (octanol-water partition coefficient) | > 6.0 (calculated)[7] |
| Vapor Pressure | 1.3 x 10⁻¹⁰ hPa at 20 °C[7] |
Mechanism of Action as a Secondary Antioxidant
Tris(2,4-di-tert-butylphenyl) phosphite functions as a secondary antioxidant, or hydroperoxide decomposer. During the thermal processing of polymers, hydroperoxides are formed, which can lead to degradation of the material. This phosphite compound effectively decomposes these hydroperoxides into non-radical, stable products, thus preventing further degradation of the polymer chain.[1][4] It is often used in synergy with primary antioxidants, such as hindered phenols, for enhanced protection.[1][4]
Caption: Antioxidant mechanism of tris(2,4-di-tert-butylphenyl) phosphite.
Experimental Protocols
Synthesis
A common method for the synthesis of tris(2,4-di-tert-butylphenyl) phosphite involves the reaction of 2,4-di-tert-butylphenol (B135424) with phosphorus trichloride (B1173362) in a suitable solvent, such as toluene.
Illustrative Protocol:
-
Dissolve 2,4-di-tert-butylphenol in toluene in a reaction vessel equipped with a stirrer and a dropping funnel.
-
Slowly add a solution of phosphorus trichloride in toluene to the reaction mixture. The addition is typically carried out at a controlled temperature.
-
After the addition is complete, heat the reaction mixture to a specific temperature (e.g., 95 °C) and maintain it for a set period (e.g., 30 minutes) to ensure the reaction goes to completion.[4]
-
Remove the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent, such as hexane, to obtain the purified tris(2,4-di-tert-butylphenyl) phosphite.[4]
Caption: General workflow for the synthesis of tris(2,4-di-tert-butylphenyl) phosphite.
Characterization
Standard analytical techniques are employed to confirm the identity and purity of the synthesized compound.
Table 3: Analytical Characterization Methods
| Technique | Purpose |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR, ¹³C NMR, and ³¹P NMR are used to elucidate the molecular structure and confirm the presence of characteristic functional groups.[3] |
| Infrared (IR) Spectroscopy | To identify the characteristic vibrational frequencies of the chemical bonds present in the molecule.[3] |
| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern of the compound. |
| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the final product. |
Degradation
Under conditions of heat, UV light, and oxidation, tris(2,4-di-tert-butylphenyl) phosphite can degrade. The primary degradation product is its oxidized form, tris(2,4-di-tert-butylphenyl) phosphate.[7][8] The safety and toxicological profiles of both the parent compound and its degradants have been evaluated for their use in food contact applications.[1][9]
Table 4: Key Degradation Product
| Name | Molecular Formula | CAS Number |
| Tris(2,4-di-tert-butylphenyl) phosphate | C42H63O4P | 95906-11-9[10] |
Safety and Handling
Tris(2,4-di-tert-butylphenyl) phosphite is generally considered to have a low hazard profile.[7] It is not classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[3][6] However, as with any chemical, appropriate personal protective equipment should be used when handling the substance. It is important to consult the Safety Data Sheet (SDS) for detailed safety and handling information.
References
- 1. researchgate.net [researchgate.net]
- 2. Tris(2,4-di-tert-butylphenyl)phosphite - Wikipedia [en.wikipedia.org]
- 3. Tris(2,4-di-tert-butylphenyl) phosphite | C42H63O3P | CID 91601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 31570-04-4 | CAS DataBase [m.chemicalbook.com]
- 5. GSRS [precision.fda.gov]
- 6. tris(2,4-ditert-butyl phenyl)phosphite, 31570-04-4 [thegoodscentscompany.com]
- 7. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 8. oru.se [oru.se]
- 9. fda.gov [fda.gov]
- 10. Tris(2,4-DI-tert-butylphenyl)phosphate | C42H63O4P | CID 14572930 - PubChem [pubchem.ncbi.nlm.nih.gov]
